molecular formula C5H14Cl2N2O B13453951 (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B13453951
M. Wt: 189.08 g/mol
InChI Key: IWERJYZLTFXUAX-CIFXRNLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is often used in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a reducing agent to introduce the aminomethyl group at the desired position on the pyrrolidine ring.

    Resolution of Enantiomers: Given the chiral nature of the compound, enantiomeric resolution may be necessary to obtain the desired (3S,5R) configuration. This can be done using chiral chromatography or crystallization techniques.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinones, while reduction can produce various amine derivatives.

Scientific Research Applications

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Another pyrrolidine derivative with similar structural features but different functional groups.

    Pyrrolidin-3-ol: A compound with a hydroxyl group on the pyrrolidine ring, similar to (3S,5R)-5-(aminomethyl)pyrrolidin-3-ol dihydrochloride.

    Pyrrolidin-2-amine: A related compound with an amine group on the pyrrolidine ring.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both aminomethyl and hydroxyl groups. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and other bioactive molecules.

Properties

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.08 g/mol

IUPAC Name

(3S,5R)-5-(aminomethyl)pyrrolidin-3-ol;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c6-2-4-1-5(8)3-7-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m1../s1

InChI Key

IWERJYZLTFXUAX-CIFXRNLBSA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1CN)O.Cl.Cl

Canonical SMILES

C1C(CNC1CN)O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.